molecular formula C19H20N2O4S B3002260 N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide CAS No. 868370-52-9

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Cat. No. B3002260
CAS RN: 868370-52-9
M. Wt: 372.44
InChI Key: PDZVNYIMEWDLNO-VXPUYCOJSA-N
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Description

The compound "N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide" is a chemically synthesized molecule that may have potential pharmacological or biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzothiazole derivatives and their synthesis, structure, and activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of appropriate precursors. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . This method could potentially be adapted for the synthesis of "N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide" by choosing suitable starting materials and reaction conditions that introduce the ethyl and methoxy groups at the desired positions on the benzothiazole and benzamide moieties.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . For the compound of interest, similar analytical methods would be employed to ascertain the structure. The presence of substituents like ethyl and methoxy groups would influence the chemical shifts observed in NMR spectra and the fragmentation patterns in mass spectrometry.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, the annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one catalyzed by [Cp*RhIII] leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . The reactivity of "N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide" would depend on the functional groups present and could be explored in similar catalytic transformations to yield novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the introduction of methoxy groups can affect the solubility and electronic properties of the molecule. The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined to belong to the tetragonal system, which provides insights into the potential crystalline nature of the compound . Theoretical calculations such as DFT and molecular docking studies can also predict the electronic properties and potential biological activities of these molecules .

Scientific Research Applications

Quantum Chemical Studies

  • Quantum Chemical Analysis of Benzoic Acids: Studies have been conducted on the dissociation of substituted benzoic acids, including those with methoxy groups similar to the compound . These studies include the dimerization of benzoic acid and its derivatives, providing insights into chemical shift data correlated with rotational isomerism exhibited by these compounds (Sainsbury, 1975).

Synthesis and Properties of Benzamide Derivatives

  • Synthesis and Properties of Benzamide Derivatives: Research into benzamide derivatives, including those with dimethoxy substitutions, has been extensive. These studies focus on the synthesis process and the properties of various benzamide compounds (Högberg et al., 1990), (Jackson et al., 2000), (Prabukanthan et al., 2020).

Biological and Pharmacological Studies

  • Antimicrobial Screening of Benzamide Derivatives

    Some benzamide derivatives have been explored for their potential antimicrobial properties, with studies focusing on their efficacy against various bacterial and fungal strains (Desai et al., 2013).

  • Sigma Receptor Binding Studies

    Benzamide compounds have been investigated for their binding affinity to sigma receptors, which could have implications in understanding various neurological and psychiatric conditions (Xu et al., 2005).

Crystal Structure and Optical Studies

  • Crystal Growth and Structure Analysis: Research into the crystal structure and optical properties of related heterocyclic compounds, like those incorporating benzothiazol, provides insights into their thermal stability and potential applications in material science (Prabukanthan et al., 2020).

Synthesis Methods

  • Novel Synthesis Techniques: Studies have also focused on developing new synthesis methods for benzamide and related compounds, exploring different chemical reactions and conditions to optimize the synthesis process (Jing, 2004).

Safety and Hazards

The safety and hazards associated with “N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide” are not available in the sources I found .

properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-5-21-16-14(24-3)10-11-15(25-4)17(16)26-19(21)20-18(22)12-8-6-7-9-13(12)23-2/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZVNYIMEWDLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

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